molecular formula C18H17ClN2O2S B2616574 (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone CAS No. 851808-09-8

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone

Cat. No. B2616574
CAS RN: 851808-09-8
M. Wt: 360.86
InChI Key: HCZSQSFPVBSGCG-UHFFFAOYSA-N
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Description

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C18H17ClN2O2S and its molecular weight is 360.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Shahana and Yardily (2020) synthesized novel compounds related to the chemical structure , specifically (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and (4-amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(thiophene-2-yl)methanone. These compounds were characterized using various spectroscopic techniques and density functional theory (DFT) calculations. This research contributes to the understanding of the structural and electronic properties of similar compounds (Shahana & Yardily, 2020).

Antibacterial Activity

  • In the same study, Shahana and Yardily conducted molecular docking studies to understand the antibacterial activity of the synthesized compounds. This indicates potential applications of similar compounds in the development of antibacterial agents (Shahana & Yardily, 2020).

Antiviral Activity and Pharmacokinetics

  • Another study by FathimaShahana and Yardily (2020) synthesized and characterized a compound similar to the one , (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone. They performed molecular docking studies to explore its antiviral activity and pharmacokinetic behavior, suggesting possible applications in antiviral drug research (FathimaShahana & Yardily, 2020).

Therapeutic Potential

  • Chandra et al. (2020) synthesized a series of compounds including 1-(aryl)-2-(1H-imidazol-1-yl)methanones and analyzed their antibacterial properties. This study contributes to the understanding of the potential therapeutic applications of compounds similar to (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone in developing new antibiotics (Chandra et al., 2020).

Electronic and Optical Properties

  • Ashok et al. (2017) synthesized substituted (E)-phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones, related in structure to the compound . This research provides insights into the electronic and optical properties of similar compounds, which could be relevant for materials science applications (Ashok et al., 2017).

Corrosion Inhibition

  • Fergachi et al. (2018) investigated the use of a similar compound, 2(-4(chloro phenyl-1Hbenzo[d]imidazol)-1-yl)phenyl)methanone, as a corrosion inhibitor for mild steel in acidic medium. This indicates potential applications of related compounds in industrial processes to prevent metal corrosion (Fergachi et al., 2018).

Safety and Hazards

While specific safety data for this compound is not available, it’s important to handle all chemical substances with appropriate safety measures. This includes avoiding ingestion, inhalation, or skin contact, and using personal protective equipment .

properties

IUPAC Name

[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c1-23-16-7-5-14(6-8-16)17(22)21-10-9-20-18(21)24-12-13-3-2-4-15(19)11-13/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZSQSFPVBSGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.